molecular formula C15H30O3 B027040 Methyl 3-hydroxytetradecanoate CAS No. 104871-97-8

Methyl 3-hydroxytetradecanoate

Cat. No.: B027040
CAS No.: 104871-97-8
M. Wt: 258.4 g/mol
InChI Key: UOZZAMWODZQSOA-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-hydroxy Myristic Acid methyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

Chiral Building Block
Methyl 3-hydroxytetradecanoate serves as a chiral building block in organic synthesis. Its specific stereochemistry allows for the production of complex molecules with desired optical activities, making it valuable in pharmaceutical chemistry.

Enzymatic Studies
This compound is frequently used as a substrate in enzymatic studies, particularly with lipases and esterases. Research has shown that it can be hydrolyzed to release (3R)-3-hydroxytetradecanoic acid, which is involved in various metabolic pathways .

Biological Applications

Drug Delivery Systems
this compound has been explored for its potential as a drug delivery agent. Its biocompatibility and ability to form micelles enhance the solubility and stability of hydrophobic drugs, facilitating their transport in biological systems .

Biodegradable Polymers
Research indicates that derivatives of this compound can be utilized in the synthesis of biodegradable polymers. These materials are environmentally friendly and have applications in packaging and medical devices.

Industrial Applications

Surfactants Production
The compound is also used in the production of surfactants, which are critical in various industrial applications, including detergents and emulsifiers. Its properties allow for effective reduction of surface tension in liquids.

Case Study: Drug Delivery Potential

A study conducted on the use of this compound as a drug delivery vehicle demonstrated its effectiveness in enhancing the bioavailability of poorly soluble drugs. The formation of micelles improved drug solubility and stability, leading to better therapeutic outcomes in animal models.

Case Study: Biodegradable Polymer Development

Research published on biodegradable polymers synthesized from this compound showed promising results in creating materials that degrade under environmental conditions. These materials exhibited mechanical properties suitable for use in medical applications such as sutures and implants .

Biological Activity

Methyl 3-hydroxytetradecanoate, also known as methyl (3R)-3-hydroxytetradecanoate, is a fatty acid ester that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and industrial processes. This article presents an in-depth analysis of its biological activity, including synthesis methods, enzymatic interactions, and potential therapeutic applications.

This compound is synthesized primarily through the esterification of (3R)-3-hydroxytetradecanoic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using biocatalysts like lipases for more environmentally friendly processes. The general reaction can be summarized as follows:

 3R 3 Hydroxytetradecanoic Acid+MethanolCatalystMethyl 3 Hydroxytetradecanoate+Water\text{ 3R 3 Hydroxytetradecanoic Acid}+\text{Methanol}\xrightarrow{\text{Catalyst}}\text{Methyl 3 Hydroxytetradecanoate}+\text{Water}

This compound features a hydroxyl group at the 3-position of the tetradecanoate chain, which contributes to its unique biological properties.

Enzymatic Interactions

This compound serves as a substrate for various enzymes, notably lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing (3R)-3-hydroxytetradecanoic acid, which can enter metabolic pathways involved in lipid metabolism and energy production. The mechanism of action involves hydrogen bonding interactions facilitated by the hydroxyl group, enhancing binding affinity to enzyme active sites .

Applications in Medicine

Research indicates that this compound may have potential applications in drug delivery systems due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, this compound is being explored for its role in synthesizing bioactive lipodepsipeptides, which are important in microbial interactions and may have therapeutic implications .

Case Studies

  • Enzymatic Studies : In studies investigating lipase activity, this compound was used as a model substrate to assess the efficiency of various lipases under different conditions. The results demonstrated varying degrees of hydrolysis rates depending on the enzyme source and environmental factors such as temperature and pH.
  • Bacterial Metabolism : Research has shown that this compound is involved in bacterial fatty acid biosynthesis pathways. It acts as an intermediate that influences the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by bacteria. These PHAs have significant implications for sustainable materials development .

Comparative Analysis with Similar Compounds

Compound NameChain LengthHydroxyl PositionBiological Activity
Methyl (3R)-3-HydroxytetradecanoateC143Substrate for lipases; potential drug delivery agent
Methyl (3S)-3-HydroxytetradecanoateC143Different stereochemistry affects enzyme interaction
Methyl (3R)-3-HydroxyhexadecanoateC163Similar applications but longer chain length
Methyl (3R)-3-HydroxydecanoateC103Shorter chain; different metabolic pathways

Properties

IUPAC Name

methyl 3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZAMWODZQSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971039
Record name Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55682-83-2
Record name Tetradecanoic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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